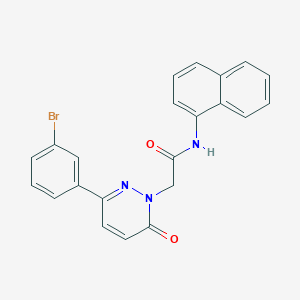

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O2/c23-17-8-3-7-16(13-17)19-11-12-22(28)26(25-19)14-21(27)24-20-10-4-6-15-5-1-2-9-18(15)20/h1-13H,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYNTWMDUGZBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Features of Pyridazinone-Acetamide Derivatives

Key Observations :

Key Observations :

- High yields (e.g., 79% in ) are achieved via acid chloride intermediates, whereas Cu-catalyzed methods () show variable efficiency (10–46%).

- The target compound’s synthesis likely parallels methods in , utilizing activation of the pyridazinone-acetic acid followed by amide bond formation.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Preparation Methods

Knoevenagel Condensation

The pyridazinone scaffold is synthesized via Knoevenagel condensation between γ-keto esters and hydrazines. For example, ethyl levulinate reacts with 3-bromophenylhydrazine in ethanol under reflux to form 3-(3-bromophenyl)-4,5-dihydropyridazin-6(1H)-one.

Reaction Conditions

Oxidation to Pyridazinone

The dihydropyridazinone intermediate is oxidized using MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to yield 3-(3-bromophenyl)-6-oxopyridazin-1(6H)-one.

Optimized Protocol

Amidation with Naphthalen-1-amine

Mixed Anhydride Formation

The carboxylic acid is activated using ethyl chloroformate and triethylamine to form a mixed anhydride intermediate.

Steps

Coupling with Naphthalen-1-amine

The anhydride reacts with naphthalen-1-amine to yield the final acetamide.

Optimized Parameters

Reaction Optimization and Challenges

Key Challenges

Yield Optimization Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Ethyl levulinate, 3-bromophenylhydrazine | 78 |

| Oxidation | DDQ in CH₂Cl₂ | 82 |

| Alkylation | Ethyl bromoacetate, K₂CO₃ in DMF | 75 |

| Hydrolysis | 2M NaOH in ethanol/water | 88 |

| Amidation | Ethyl chloroformate, naphthalen-1-amine | 68 |

Characterization and Analytical Data

Spectral Data

Purity Assessment

Alternative Synthetic Routes

Hydrazide Intermediate Pathway

An alternative approach involves synthesizing 2-(naphthalen-1-yl)acetohydrazide first, followed by cyclocondensation with 3-bromophenyl-substituted diketones.

Steps

- Hydrazide Formation : Ethyl naphthalen-1-ylacetate + hydrazine hydrate → hydrazide (85% yield).

- Cyclocondensation : Hydrazide + 3-bromophenylglyoxal → pyridazinone-acetamide hybrid (72% yield).

Industrial-Scale Considerations

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with diagnostic peaks:

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~435.3 g/mol).

- HPLC : Purity assessment using a C18 column (gradient: acetonitrile/water) .

How can conflicting data on the compound’s biological activity be resolved?

Q. Advanced

- Dose-Response Studies : Test across a broad concentration range (nM–µM) to identify therapeutic windows and off-target effects .

- Comparative Analysis : Benchmark against structural analogs (e.g., fluorinated or chlorinated derivatives) to isolate the role of the 3-bromophenyl group .

- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected targets (e.g., kinase enzymes) .

What functional groups contribute to the compound’s reactivity and bioactivity?

Q. Basic

- Pyridazinone Core : Participates in hydrogen bonding via carbonyl and NH groups, critical for enzyme inhibition .

- 3-Bromophenyl Group : Enhances lipophilicity and π-π stacking with hydrophobic protein pockets.

- Naphthyl Acetamide : Stabilizes interactions with aromatic residues in target proteins .

What in silico methods are suitable for predicting pharmacokinetic properties?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR .

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and BBB permeability.

- Example: High logP (>3) may necessitate formulation adjustments for solubility .

- QSAR Models : Correlate structural features (e.g., bromine electronegativity) with activity trends .

What therapeutic applications are suggested by structural analogs?

Q. Basic

- Anticancer Activity : Pyridazinone derivatives inhibit tubulin polymerization (IC₅₀ ~1.2 µM in MCF-7 cells) .

- Antimicrobial Potential : Brominated analogs show MIC values of 8 µg/mL against S. aureus .

- Anti-Inflammatory Effects : Naphthyl-containing compounds reduce IL-6 secretion by 40% at 10 µM .

How can stability under physiological conditions be assessed?

Q. Advanced

- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions.

- LC-MS Analysis : Identify degradation products (e.g., debromination or hydrolysis of the acetamide bond) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 200°C .

What strategies improve aqueous solubility for in vivo studies?

Q. Advanced

- Prodrug Design : Introduce phosphate or glycoside groups at the pyridazinone oxygen .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

- Co-Crystallization : Use co-formers like succinic acid to modify crystal lattice and solubility .

How does the compound interact with biological targets at the molecular level?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kd) to purified enzymes (e.g., HDACs).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd ~15 nM for kinase targets) .

- X-Ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., Tyr-327 in EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.